Elevated levels of O-tiglyl-L-carnitine in blood or urine can be a biomarker for certain metabolic disorders, particularly those affecting fatty acid metabolism. These disorders can disrupt the breakdown of fats for energy production. Studies have shown a correlation between increased tiglylcarnitine levels and conditions like Methylmalonic Acidemia (MMA) and Isovaleric acidemia. [Source: National Institutes of Health, Genetic Testing Registry - MMA: ] [Source: National Institutes of Health, Genetic Testing Registry - Isovaleric acidemia: ] By measuring tiglylcarnitine levels, researchers can potentially screen for these conditions and aid in early diagnosis.
Mitochondria are the cell's powerhouses, responsible for energy production. O-tiglyl-L-carnitine may offer insights into mitochondrial dysfunction. Studies suggest that tiglylcarnitine levels might be elevated in individuals with mitochondrial disorders, potentially due to impaired breakdown of certain fatty acids within the mitochondria. [Source: National Institutes of Health, OMIM - Mitochondrial respiratory chain complex I deficiency nuclear gene MT-ND1: ] Further research is needed to determine the specific role of tiglylcarnitine in this context.
Tiglyl carnitine, also known as O-tiglyl-L-carnitine, is a derivative of carnitine characterized by the presence of a tiglyl group (trans-2-methyl-2-butenoyl) attached to the hydroxyl group of L-carnitine. The molecular formula for tiglyl carnitine is C₁₂H₂₁NO₄, and it plays a significant role in the metabolism of fatty acids and branched-chain amino acids. This compound is categorized as an acylcarnitine, which are esters formed from carnitine and various acyl groups, facilitating the transport of fatty acids into the mitochondria for β-oxidation.
Additionally, tiglyl carnitine can be hydrolyzed back to L-carnitine and tiglyl-CoA, further participating in metabolic pathways related to energy production.
Tiglyl carnitine exhibits biological activity primarily through its role in fatty acid metabolism. It serves as a substrate for various enzymes involved in mitochondrial energy production. Elevated levels of tiglyl carnitine have been observed in conditions such as mitochondrial disorders, indicating its potential as a biomarker for metabolic dysfunctions.
Research has shown that disturbances in carnitine metabolism can lead to increased concentrations of tiglyl carnitine, suggesting its involvement in metabolic disorders such as propionic acidemia and other organic acidemias .
Tiglyl carnitine can be synthesized through several methods:
Tiglyl carnitine has several applications in both clinical and research settings:
Studies have indicated that tiglyl carnitine interacts with various enzymes involved in lipid metabolism. Its levels can be influenced by factors such as dietary intake of fats and carbohydrates, hormonal changes, and genetic variations affecting metabolic pathways. Research on its interactions with other metabolites has provided insights into its role in energy homeostasis and metabolic flexibility .
Tiglyl carnitine shares structural similarities with other acylcarnitines but is unique due to its specific tiglyl group. Here are some similar compounds:
Compound Name | Structure/Group | Unique Features |
---|---|---|
Acetylcarnitine | Acetyl group | Involved primarily in carbohydrate metabolism. |
Palmitoylcarnitine | Palmitoyl group | Long-chain fatty acid transport. |
Butyrylcarnitine | Butyryl group | Short-chain fatty acid metabolism. |
Propionylcarnitine | Propionyl group | Related to propionic acid metabolism. |
Tiglyl carnitine's distinct structure allows it to participate specifically in the metabolism of branched-chain amino acids and certain unsaturated fatty acids, setting it apart from other acylcarnitines.
Tiglylcarnitine represents a specialized member of the acylcarnitine family, characterized by its distinctive molecular architecture and isomeric properties. The compound possesses the molecular formula C12H21NO4 with a molecular weight of 243.30 grams per mole for the free base form [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate, reflecting its complex stereochemical arrangement [3] [4].
The structural framework of tiglylcarnitine consists of a carnitine backbone esterified with tiglic acid, specifically trans-2-methyl-2-butenoic acid [1] [5]. This esterification occurs at the hydroxyl group of the carnitine moiety, creating an O-acylcarnitine compound. The molecule features a quaternary ammonium group characteristic of carnitines, contributing to its zwitterionic nature under physiological conditions [3] [6].
A significant aspect of tiglylcarnitine chemistry involves its tautomeric relationship with 2-ethylacryloylcarnitine. These compounds exist as structural isomers, where the primary tautomer maintains the trans-2-methyl-2-butenoyl configuration, while the alternative tautomeric form exhibits a 2-methylidenebutanoyl arrangement [1] [7]. The Chemical Entities of Biological Interest database catalogues these as CHEBI:71179 for O-tiglylcarnitine and CHEBI:71180 for 2-ethylacryloylcarnitine, respectively [7].
The molecular structure demonstrates characteristic features of short-chain acylcarnitines, with the acyl chain containing five carbon atoms in a branched, unsaturated configuration [5] [3]. The simplified molecular-input line-entry system representation (CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C) illustrates the complete connectivity pattern, including the trans double bond geometry and the ionic character of the molecule [3] [8].
Property | Value |
---|---|
Molecular Formula | C12H21NO4 [1] [2] |
Molecular Weight (Free Base) | 243.30 g/mol [1] [2] |
Molecular Weight (Hydrochloride) | 279.76 g/mol [9] [10] |
IUPAC Name | (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate [3] [4] |
CAS Registry Number | 64191-86-2 [3] [11] |
SMILES | CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C [3] [8] |
InChI Key | WURBQCVBQNMUQT-RMKNXTFCSA-N [3] [8] |
Physical State | White to Off-White Solid [10] [12] |
Chemical Class | Acylcarnitine (Short-chain) [5] [3] |
Tautomer | Structure Type | SMILES | ChEBI ID | Relationship |
---|---|---|---|---|
Tiglylcarnitine (Primary) | trans-2-methyl-2-butenoyl ester | CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C | CHEBI:71179 [1] [7] | Main tautomer |
2-ethylacryloylcarnitine | 2-methylidenebutanoyl ester | CCC(=C)C(=O)OC(CC([O-])=O)CN+(C)C | CHEBI:71180 [7] | Tautomeric form |
The physicochemical properties of tiglylcarnitine reflect its amphiphilic nature, combining hydrophilic carnitine characteristics with hydrophobic acyl chain features. The compound exhibits limited aqueous solubility, being classified as practically insoluble in water, which contrasts with the high water solubility of free carnitine [6]. This hydrophobic character is attributed to the tiglic acid moiety, which significantly alters the overall polarity of the molecule.
Solubility studies demonstrate that tiglylcarnitine hydrochloride shows enhanced dissolution in organic solvents, including methanol, dimethyl sulfoxide, and acetonitrile [13] [12]. The hydrochloride salt form, with a molecular weight of 279.76 grams per mole, exhibits improved handling characteristics and storage stability compared to the free base form [9] [10]. The polar surface area of the molecule measures 66.43 square angstroms, indicating moderate polarity despite the overall hydrophobic character [3] [6].
The molecular architecture includes seven rotatable bonds, contributing to conformational flexibility, while maintaining four hydrogen bond acceptors and one hydrogen bond donor [3] [6]. These structural features influence both the physical properties and biological interactions of the compound.
Stability characteristics of tiglylcarnitine demonstrate significant dependence on environmental conditions. Long-term storage requires temperatures of -20°C under inert atmosphere with protection from light to maintain chemical integrity [10] [13] [12]. Solution stability studies reveal that stock solutions prepared in appropriate solvents remain stable for six months when stored at -80°C, or one month at -20°C [13].
Temperature-dependent degradation studies of related acylcarnitines indicate that tiglylcarnitine exhibits reasonable stability at physiological temperatures for short periods. Plasma stability assessments show minimal degradation over one hour at room temperature [14]. However, extended exposure to elevated temperatures, particularly above 37°C combined with high humidity conditions, accelerates degradation processes [15].
pH stability represents a critical consideration for tiglylcarnitine handling and storage. The compound demonstrates stability under neutral to slightly acidic conditions, consistent with the behavior of other acylcarnitines [16]. However, exposure to basic conditions, particularly pH values above 9, results in rapid hydrolysis of the ester bond, converting tiglylcarnitine back to free carnitine and tiglic acid [16].
Property | Value |
---|---|
Solubility (Water) | Slightly soluble [6] |
Solubility (Methanol) | Soluble [13] [12] |
Solubility (DMSO) | Soluble [13] [12] |
Solubility (Acetonitrile) | Soluble [13] [12] |
Polar Surface Area | 66.43 Ų [3] [6] |
Rotatable Bond Count | 7 [3] [6] |
Hydrogen Bond Acceptors | 4 [3] [6] |
Hydrogen Bond Donors | 1 [3] [6] |
Charge State | Zwitterionic (Neutral) [3] [6] |
Hydrophobicity | Very hydrophobic [6] |
Storage Condition | Temperature | Stability Duration | Notes |
---|---|---|---|
Long-term storage | -20°C | Long-term stable | Inert atmosphere required [10] [13] [12] |
Short-term (room temperature) | 25°C | 1 hour | Stable in plasma [14] |
Solution stability (-80°C) | -80°C | 6 months | Stock solution stable [13] |
Solution stability (-20°C) | -20°C | 1 month | Stock solution stable [13] |
pH stability (neutral) | 7.0 | Stable | Stable at neutral pH [16] |
pH stability (basic) | >9.0 | Unstable | Rapid degradation at pH >9 [16] |
Plasma stability | Room temperature | 1 hour | No significant degradation [14] |
Light sensitivity | N/A | Light sensitive | Store protected from light [10] [12] |
The stereochemical complexity of tiglylcarnitine emerges from multiple chiral elements within its molecular structure, requiring detailed analysis of both static configuration and dynamic tautomeric equilibria. The compound possesses one defined stereogenic center at the third carbon position of the carnitine backbone, which maintains the R absolute configuration characteristic of biologically active L-carnitine derivatives [1] [2] [17].
Crystallographic and spectroscopic studies confirm that the stereochemical arrangement at the C3 position follows the R configuration, consistent with the naturally occurring L-carnitine stereochemistry [17]. This configuration is essential for biological activity, as the R stereoisomer represents the physiologically relevant form. The specific rotation of tiglylcarnitine hydrochloride measures -26.0° when dissolved in water at a concentration of 0.5 grams per 100 milliliters, indicating levorotatory optical activity [12].
The double bond within the tiglic acid moiety adopts the E (trans) geometric configuration, as indicated by the (2E) designation in the systematic nomenclature [1] [3] [4]. This geometric arrangement is thermodynamically favored and represents the predominant isomeric form under standard conditions. The trans configuration of the double bond contributes to the overall molecular stability and influences both physical properties and metabolic behavior.
Tautomeric considerations reveal a dynamic equilibrium between tiglylcarnitine and its isomeric variant 2-ethylacryloylcarnitine. This tautomerism involves the migration of the double bond within the acyl chain, converting the trans-2-methyl-2-butenoyl group to a 2-methylidenebutanoyl configuration [1] [7]. The tautomeric equilibrium is influenced by environmental factors including solvent polarity, temperature, and pH conditions.
The primary tautomer, maintaining the tiglic acid esterification pattern, predominates under physiological conditions. However, analytical methods must account for the potential presence of both tautomeric forms, particularly in biological samples where enzymatic or chemical processes might influence the equilibrium position [7] [18].
Stereochemical stability analysis demonstrates that the R configuration at the carnitine carbon center remains unchanged during normal handling and storage conditions. However, extreme pH conditions or prolonged exposure to elevated temperatures may promote epimerization processes, potentially affecting the stereochemical integrity of the molecule [19].
The conformational analysis of tiglylcarnitine reveals multiple low-energy conformations due to the presence of seven rotatable bonds within the molecular structure [3] [6]. These conformational variations do not affect the absolute stereochemistry but influence molecular recognition processes and intermolecular interactions. Nuclear magnetic resonance studies provide detailed information about the preferred conformational states and their relative populations in solution.
Property | Value |
---|---|
Stereocenter | Present (1 stereocenter) [1] [2] |
Absolute Configuration | R configuration [1] [2] [17] |
Chiral Center Position | C3 (Carbon 3) [17] |
Optical Activity | Optically active [12] |
Specific Rotation | -26.0° (c = 0.5, Water) [12] |
Double Bond Geometry | E (trans) configuration [1] [3] [4] |
Enantiomeric Form | L-form [1] [2] |
Stereochemical Designation | (3R)-configuration [1] [3] [4] |
The stereochemical considerations extend to the analytical characterization of tiglylcarnitine, where mass spectrometric fragmentation patterns and nuclear magnetic resonance spectral features provide definitive identification of the correct stereoisomer. These analytical techniques are essential for quality control and research applications, ensuring that the proper stereochemical form is maintained throughout synthesis, purification, and storage processes [18] [20].